Isovaleronitrile

Catalog No.
S601752
CAS No.
625-28-5
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleronitrile

CAS Number

625-28-5

Product Name

Isovaleronitrile

IUPAC Name

3-methylbutanenitrile

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3

InChI Key

QHDRKFYEGYYIIK-UHFFFAOYSA-N

SMILES

CC(C)CC#N

Synonyms

iso(VL), isovaleronitrile

Canonical SMILES

CC(C)CC#N

The exact mass of the compound Isovaleronitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148363. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isovaleronitrile (3-methylbutanenitrile) is a branched aliphatic nitrile characterized by a boiling point of approximately 130 °C and a distinct steric profile. In procurement and material selection, it is prioritized not merely as a specialty solvent, but as a high-value functional intermediate. Its unique isobutyl branching provides a critical thermodynamic driving force when utilized as a hydrogen cyanide (HCN) surrogate, while its electrochemical stability makes it a sought-after additive in advanced energy storage systems. For buyers scaling complex syntheses or formulating high-voltage electrolytes, isovaleronitrile offers a precise balance of volatility, steric hindrance, and safety that linear analogs cannot replicate [1].

Generic substitution of isovaleronitrile with linear isomers like valeronitrile or shorter-chain nitriles like acetonitrile fundamentally compromises process safety and reaction selectivity. In transfer hydrocyanation, substituting isovaleronitrile with standard cyanide sources (such as HCN gas or acetone cyanohydrin) introduces severe toxicity risks and requires costly pressurized safety infrastructure. Furthermore, its specific branched structure is essential for thermodynamic driving forces; during hydrocyanation, isovaleronitrile extrudes volatile isobutene, shifting the equilibrium forward—a mechanism impossible with unbranched analogs. In electrochemical applications, replacing it with lower-boiling nitriles alters the solvation sheath and increases vapor pressure, leading to premature cell venting and degraded cycle life [1].

Process Safety and Yield in Transfer Hydrocyanation

In catalytic transfer hydrocyanation, isovaleronitrile acts as a highly effective, bench-stable liquid surrogate for hydrogen cyanide. Compared to handling highly toxic HCN gas, the use of isovaleronitrile under Ni-catalyzed conditions enables the hydrocyanation of various alkenes with high linear selectivity (up to 20:1). The reaction is thermodynamically driven by the extrusion of volatile isobutene, allowing for quantitative yields without the specialized infrastructure required for pressurized toxic gases[1].

Evidence DimensionHydrocyanation safety and thermodynamic driving force
Target Compound DataLiquid-phase reagent (BP ~130 °C); drives reaction via isobutene extrusion with up to 20:1 linear selectivity.
Comparator Or BaselineHCN gas or acetone cyanohydrin (requires strict toxicity controls; lacks isobutene thermodynamic driver).
Quantified DifferenceEliminates toxic gas handling while maintaining high quantitative yields and superior regioselectivity.
ConditionsNi/Al co-catalyzed transfer hydrocyanation of alkenes.

Procurement teams can eliminate the immense regulatory and infrastructure costs associated with HCN gas by sourcing isovaleronitrile as a safe, liquid-phase surrogate.

Electrochemical Stabilization in Lithium-Ion Batteries

Isovaleronitrile is utilized as an acyclic nitrile additive in non-aqueous lithium-ion battery electrolytes, particularly those employing fluorinated solvents. Compared to baseline electrolytes lacking the additive, the inclusion of isovaleronitrile at 0.1 to 5.0 mass% significantly suppresses gas generation during extended cycling and maintains lower internal cell resistance, extending the operational lifespan of high-voltage cells [1].

Evidence DimensionElectrolyte gas generation and internal resistance
Target Compound DataFormulations with 0.1-5.0 mass% isovaleronitrile show suppressed gas evolution and stable resistance.
Comparator Or BaselineStandard fluorinated electrolyte without nitrile additives.
Quantified DifferenceMeasurable reduction in cycle-induced gas generation and prevention of resistance spikes.
ConditionsHigh-voltage lithium-ion secondary battery cycling in fluorinated solvent matrices.

Battery manufacturers must procure specific branched nitriles like isovaleronitrile to prevent cell swelling and maintain safety in high-energy-density applications.

Biocatalytic Titer Enhancement via Enzyme Induction

In the biotechnological production of nitrilases, isovaleronitrile serves as a highly potent inducer. When tested in cultures of Exophiala oligosperma R1, the addition of isovaleronitrile increased nitrile-converting activity by 2.0-fold compared to constitutive levels. In contrast, the standard inducer phenylacetonitrile only achieved a 1.5-fold increase, demonstrating isovaleronitrile's superior efficacy in maximizing enzyme titers during fermentation[1].

Evidence DimensionFold-increase in nitrile-converting enzyme activity
Target Compound Data2.0-fold increase over constitutive baseline.
Comparator Or BaselinePhenylacetonitrile (1.5-fold increase).
Quantified Difference33% higher enzyme induction efficacy compared to the standard phenylacetonitrile baseline.
ConditionsResting cells of Exophiala oligosperma R1 cultivated in Na-citrate-phosphate mineral medium.

For industrial biotechnology buyers, sourcing isovaleronitrile as a fermentation additive directly increases enzyme yield, lowering the overall cost of biocatalyst production.

Steric Control in Photocatalytic Alkylation

In photo-induced amino-alkylation reactions, the choice of nitrile solvent/reactant dictates the yield based on steric bulk. While unhindered acetonitrile can lead to over-reaction, highly hindered nitriles fail to convert efficiently. Isovaleronitrile provides an optimal middle ground, achieving a 46% yield of the target product, significantly outperforming the bulkier pivalonitrile, which only managed a 32% yield due to excessive steric hindrance [1].

Evidence DimensionProduct yield in photo-induced amino-alkylation
Target Compound Data46% isolated yield.
Comparator Or BaselinePivalonitrile (32% isolated yield).
Quantified Difference14% absolute higher yield (a 43.7% relative improvement) over the bulkier pivalonitrile analog.
ConditionsIr(ppy)3 catalyzed photo-induced amino-alkylation of alkenes under 10 W blue LEDs.

Process chemists select isovaleronitrile when they need precise steric control to prevent side reactions without sacrificing viable conversion rates.

Safe Bench-Scale and Industrial Hydrocyanation

Isovaleronitrile is the optimal choice for facilities synthesizing Active Pharmaceutical Ingredients (APIs) or fine chemicals via hydrocyanation that lack the infrastructure to handle toxic HCN gas. Its ability to act as a liquid HCN surrogate, driven forward by the release of isobutene, allows for scalable, safe, and highly regioselective carbon-carbon bond formation [1].

High-Voltage Lithium-Ion Battery Electrolyte Formulation

In the procurement of battery chemicals, isovaleronitrile is highly suited as an electrolyte additive (at 0.1-5.0 mass%) for advanced lithium-ion cells. Its inclusion suppresses gas generation and stabilizes internal resistance, particularly in formulations relying on fluorinated solvents, making it critical for next-generation electric vehicle (EV) batteries [1].

Biocatalytic Fermentation for Nitrilase Production

For industrial biotechnology operations producing nitrilase or amidase enzymes, isovaleronitrile is the preferred fermentation inducer. Its proven ability to double enzyme titers compared to constitutive baselines makes it a highly cost-effective additive for scaling up green-chemistry biocatalysts [1].

XLogP3

1.1

Boiling Point

127.5 °C

LogP

1.07 (LogP)

Melting Point

-101.0 °C

UNII

N2G72X091L

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

625-28-5

Wikipedia

Isovaleronitrile

General Manufacturing Information

Butanenitrile, 3-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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